molecular formula C5H2F4N2O3 B13069625 5-(1,1,2,2-Tetrafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(1,1,2,2-Tetrafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13069625
M. Wt: 214.07 g/mol
InChI Key: LINSWLUKPXYJGD-UHFFFAOYSA-N
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Description

5-(1,1,2,2-Tetrafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts high thermal stability, chemical resistance, and unique reactivity, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1,2,2-Tetrafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of 1,1,2,2-tetrafluoroethylamine with appropriate carboxylic acid derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents that facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-(1,1,2,2-Tetrafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-(1,1,2,2-Tetrafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 5-(1,1,2,2-Tetrafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with active sites in enzymes and proteins. These interactions can modulate biological pathways and influence the compound’s reactivity in chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,1,2,2-Tetrafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid stands out due to its oxadiazole ring, which imparts unique electronic properties and reactivity. This makes it particularly valuable for applications requiring high thermal stability and resistance to chemical degradation .

Properties

Molecular Formula

C5H2F4N2O3

Molecular Weight

214.07 g/mol

IUPAC Name

5-(1,1,2,2-tetrafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C5H2F4N2O3/c6-3(7)5(8,9)4-10-1(2(12)13)11-14-4/h3H,(H,12,13)

InChI Key

LINSWLUKPXYJGD-UHFFFAOYSA-N

Canonical SMILES

C1(=NOC(=N1)C(C(F)F)(F)F)C(=O)O

Origin of Product

United States

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